3,5-Dimethoxy-3'-iodobenzophenone
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Overview
Description
3,5-Dimethoxy-3’-iodobenzophenone is an organic compound with the molecular formula C15H13IO3 and a molecular weight of 368.17 g/mol It is a benzophenone derivative, characterized by the presence of methoxy groups at the 3 and 5 positions on one phenyl ring and an iodine atom at the 3’ position on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-3’-iodobenzophenone typically involves the iodination of 3,5-dimethoxybenzophenone. One common method is the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for 3,5-Dimethoxy-3’-iodobenzophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and boronic acids or esters are used under mild conditions, typically in the presence of a base like potassium carbonate.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzophenones: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3,5-Dimethoxy-3’-iodobenzophenone has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-3’-iodobenzophenone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in biological systems, it may interact with cellular proteins to exert antimicrobial or anticancer effects. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzophenone: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
3-Iodo-4-methoxybenzophenone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3,5-Dimethoxy-3’-iodobenzophenone is unique due to the presence of both methoxy groups and an iodine atom, which confer distinct chemical properties. The iodine atom enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-4-3-5-12(16)6-10/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFFCCRQFVNJOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241085 |
Source
|
Record name | Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401241085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-16-3 |
Source
|
Record name | Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401241085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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